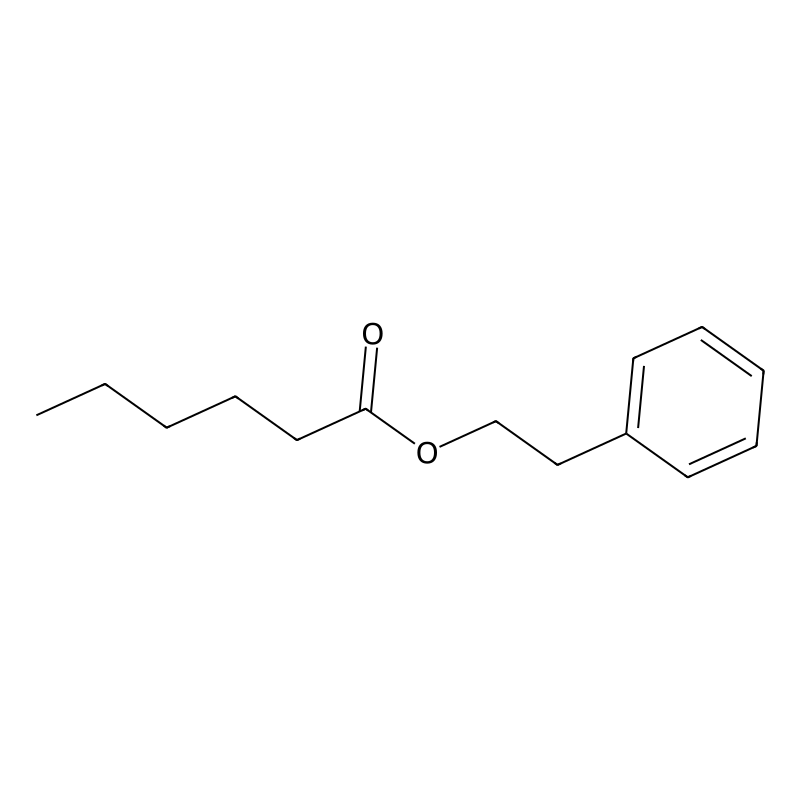

2-Phenylethyl hexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

2-Phenylethyl hexanoate is an ester formed from the reaction of hexanoic acid and 2-phenylethanol. Its chemical formula is and it is characterized by a sweet, floral aroma reminiscent of rose and jasmine. This compound is commonly used in the fragrance industry and as a flavoring agent due to its pleasant scent profile. It is also known for its role in various biochemical pathways, particularly lipid metabolism .

The synthesis of 2-phenylethyl hexanoate typically involves the esterification reaction between hexanoic acid and 2-phenylethanol. This can be represented as:

This reaction can occur through both chemical and enzymatic methods. Enzymatic synthesis, particularly using lipases, has gained attention for its efficiency and specificity in producing esters without the need for harsh conditions .

2-Phenylethyl hexanoate exhibits various biological activities, including antimicrobial properties. It has been studied for its potential effects on lipid metabolism, contributing to its classification as a compound of interest in food science and nutrition. Additionally, it may play a role in modulating sensory responses due to its aromatic characteristics .

Synthesis methods for 2-phenylethyl hexanoate include:

- Chemical Synthesis: Traditional methods involve direct esterification under acidic conditions, often requiring heat and the removal of water to drive the reaction towards completion.

- Biocatalysis: Utilizing lipases in a solvent-free system has shown promising results, allowing for higher yields and milder reaction conditions. This method enhances sustainability by reducing waste and energy consumption .

- Continuous Flow Systems: Recent advancements have introduced continuous flow reactors that optimize reaction conditions dynamically, leading to improved conversion rates and product purity .

The primary applications of 2-phenylethyl hexanoate include:

- Fragrance Industry: Used as a key ingredient in perfumes due to its appealing scent.

- Food Flavoring: Incorporated into food products to enhance flavor profiles.

- Cosmetics: Employed in various cosmetic formulations for its aromatic properties.

- Biotechnology: Investigated for its role in lipid metabolism and potential health benefits .

Research on interaction studies involving 2-phenylethyl hexanoate focuses on its sensory properties and biochemical interactions within biological systems. These studies often examine how this compound interacts with receptors involved in taste and smell, as well as its effects on metabolic pathways related to lipid processing .

Several compounds share structural similarities with 2-phenylethyl hexanoate. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl hexanoate | C₈H₁₆O₂ | Commonly used as a flavoring agent; less aromatic than 2-phenylethyl hexanoate. |

| Phenethyl acetate | C₉H₁₀O₂ | Exhibits similar floral notes; used primarily in fragrances but has different sensory properties. |

| Benzyl hexanoate | C₁₄H₁₈O₂ | Similar structure but with benzyl group; often used in perfumery but with distinct scent profile. |

| Octyl acetate | C₁₀H₂₀O₂ | Used mainly as a solvent; lacks the aromatic complexity of 2-phenylethyl hexanoate. |

Uniqueness of 2-Phenylethyl Hexanoate

What sets 2-phenylethyl hexanoate apart from these compounds is its unique combination of floral aroma with fatty acid characteristics, making it particularly valuable in both fragrance and food industries. Its synthesis via biocatalysis also emphasizes a more sustainable approach compared to traditional methods employed for similar compounds.

IUPAC Naming Conventions

The IUPAC name hexanoic acid, 2-phenylethyl ester is derived from the esterification of hexanoic acid (a six-carbon carboxylic acid) with 2-phenylethanol (a phenethyl alcohol derivative). The ester bond forms between the hydroxyl group of the alcohol and the carbonyl carbon of the acid, yielding the structure CH₃(CH₂)₄CO₂CH₂CH₂C₆H₅.

Structural Features

- Parent acid: Hexanoic acid (C₆H₁₂O₂)

- Parent alcohol: 2-Phenylethanol (C₈H₁₀O)

- Ester linkage: Oxygen bridging the carbonyl carbon of hexanoic acid and the β-carbon of 2-phenylethanol.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 220.31 g/mol | |

| SMILES | CCCCCC(=O)OCCC1=CC=CC=C1 | |

| InChI Key | BUYNWUMUDHPPDS-UHFFFAOYSA-N |

Common Synonyms and Trade Names

2-Phenylethyl hexanoate is referred to by multiple synonyms and trade names, reflecting its diverse applications:

| Synonym | Trade Name/Identifier | Regulatory Designation |

|---|---|---|

| Phenethyl caproate | FEMA 3221 | JECFA 995 |

| Benzylcarbinyl hexanoate | NSC 6651 | EINECS 228-538-3 |

| 2-Phenylethyl hexanoate | UNII-X7R57M68KR | CAS 6290-37-5 |

| Hexanoic acid, phenethyl ester | Aurochemicals Phenyl Ethyl Caproate | FDA 21 CFR 117 |

Sources:

Atomic Composition and Bonding Configuration

2-Phenylethyl hexanoate possesses the molecular formula C₁₄H₂₀O₂ with a molecular weight of 220.3074 grams per mole [1] [2]. The compound consists of fourteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms arranged in a specific structural configuration that defines its chemical identity [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-phenylethyl hexanoate, and it is registered under Chemical Abstracts Service number 6290-37-5 [2] [4].

The structural framework of 2-phenylethyl hexanoate comprises three distinct molecular segments connected through specific bonding arrangements [1] [5]. The hexanoic acid portion contains a six-carbon aliphatic chain terminated by a carbonyl group, which forms the characteristic ester linkage with the phenylethyl moiety [6] [7]. The ester functional group exhibits the typical carbon-oxygen-carbon bonding pattern, where the carbonyl carbon is double-bonded to one oxygen atom and single-bonded to another oxygen atom that connects to the phenylethyl group [8] [9].

The phenylethyl segment consists of a benzene ring connected to a two-carbon ethyl chain [10]. The benzene ring maintains its characteristic aromatic structure with six carbon atoms arranged in a planar hexagonal configuration, each carbon bearing one hydrogen atom [1] [3]. The ethyl bridge connecting the aromatic ring to the ester oxygen contains two methylene groups in linear arrangement [2] [5].

Table 1: Molecular Structure Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight (g/mol) | 220.3074 |

| IUPAC Name | 2-phenylethyl hexanoate |

| CAS Registry Number | 6290-37-5 |

| InChI Key | BUYNWUMUDHPPDS-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)OCCC1=CC=CC=C1 |

The ester bond formation occurs through a condensation reaction between the hydroxyl group of the hexanoic acid and the hydroxyl group of 2-phenylethanol, resulting in the elimination of one water molecule [6] [7]. This creates the characteristic ester linkage with the general structure R-COO-R', where the carbonyl carbon maintains sp² hybridization and the ester oxygen exhibits sp³ hybridization [8] [9].

Stereochemical Considerations

2-Phenylethyl hexanoate does not contain any asymmetric carbon centers or chiral centers within its molecular structure [1] [2]. The compound lacks stereoisomeric variations and exists as a single structural isomer without optical activity [11] [12]. The absence of chiral centers eliminates the possibility of enantiomeric forms, distinguishing this compound from many other organic molecules that exhibit stereochemical complexity [12].

The molecular geometry around the ester carbonyl group adopts a planar trigonal configuration due to the sp² hybridization of the carbon atom [9]. The double bond between carbon and oxygen restricts rotation around this axis, maintaining a fixed spatial arrangement of the substituents [6]. The phenylethyl portion of the molecule can undergo conformational changes through rotation around the single bonds within the ethyl chain, but these rotations do not generate stereoisomers [1] [5].

The benzene ring maintains its characteristic planar structure with all carbon atoms lying in the same plane [10]. The aromatic system exhibits delocalized electron density across all six carbon atoms, contributing to the overall stability of the molecular structure [1] [3]. The absence of substituents on the benzene ring eliminates potential positional isomers that could arise from different substitution patterns [2] [5].

Physicochemical Properties

Thermodynamic Parameters

The thermodynamic properties of 2-Phenylethyl hexanoate have been extensively characterized through both experimental measurements and computational predictions [13] [14]. The standard Gibbs free energy of formation for this compound is -54.51 kilojoules per mole, indicating thermodynamic stability under standard conditions [14]. The standard enthalpy of formation in the gas phase is -340.56 kilojoules per mole, reflecting the energy released during the formation of the compound from its constituent elements [14].

Table 2: Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Standard Gibbs Free Energy of Formation (kJ/mol) | -54.51 | Joback Calculated |

| Standard Enthalpy of Formation (gas, kJ/mol) | -340.56 | Joback Calculated |

| Enthalpy of Fusion (kJ/mol) | 28.84 | Joback Calculated |

| Enthalpy of Vaporization (kJ/mol) | 58.19 | Joback Calculated |

| Critical Temperature (K) | 822.76 | Joback Calculated |

| Critical Pressure (kPa) | 2094.58 | Joback Calculated |

| Critical Volume (m³/kmol) | 0.736 | Joback Calculated |

| Melting Point (K) | 346.12 | Joback Calculated |

| Boiling Point (K) | 622.69 | Joback Calculated |

The enthalpy of fusion is 28.84 kilojoules per mole, representing the energy required to convert the solid phase to liquid phase at the melting point [14]. The enthalpy of vaporization is 58.19 kilojoules per mole, indicating the energy necessary for the liquid-to-gas phase transition [14]. These values reflect the intermolecular forces present in the compound, including van der Waals interactions and dipole-dipole forces associated with the ester functional group [13] [14].

The critical parameters provide insight into the behavior of the compound under extreme conditions [14]. The critical temperature of 822.76 Kelvin and critical pressure of 2094.58 kilopascals define the point above which the compound cannot exist as a liquid regardless of pressure [14]. The critical volume of 0.736 cubic meters per kilomole indicates the molar volume at the critical point [14].

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Density (g/cm³) | 0.98 | ChemNet |

| Boiling Point (°C) | 304.5 at 760 mmHg | ChemNet |

| Refractive Index | 1.493 | ChemNet |

| Flash Point (°C) | 113.2 | ChemNet |

| Vapor Pressure (mmHg at 25°C) | 0.000869 | ChemNet |

The experimental physical properties reveal important characteristics for practical applications [13]. The density of 0.98 grams per cubic centimeter indicates that the compound is less dense than water [13]. The boiling point of 304.5 degrees Celsius at standard atmospheric pressure reflects the strength of intermolecular interactions [13]. The refractive index of 1.493 provides information about the optical properties and molecular polarizability [13].

Spectroscopic Profiles (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 2-Phenylethyl hexanoate [15] [16]. The carbonyl stretch of the ester functional group appears as a strong absorption band in the region around 1735-1750 wavenumbers, consistent with typical ester compounds [15] [17]. The aromatic carbon-carbon stretching vibrations from the benzene ring produce characteristic peaks in the 1450-1650 wavenumber region [15] [16].

The aliphatic carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber range, corresponding to the methylene and methyl groups in both the hexanoic acid chain and the ethyl bridge [15] [17]. The aromatic carbon-hydrogen stretching produces distinct peaks around 3000-3100 wavenumbers, distinguishing them from the aliphatic hydrogen atoms [16] [17].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and environment of individual atoms [18] [19]. Proton nuclear magnetic resonance reveals multiple distinct chemical environments for the hydrogen atoms [18] [20]. The aromatic protons on the benzene ring appear as multiplets in the 7.0-7.5 parts per million region, characteristic of substituted benzene derivatives [18] [19].

The methylene protons adjacent to the ester oxygen appear as a triplet around 4.2-4.4 parts per million due to coupling with the adjacent methylene group [18] [20]. The methylene protons of the ethyl bridge connecting to the benzene ring produce signals around 2.8-3.0 parts per million [18] [19]. The aliphatic protons of the hexanoic acid chain appear as complex multiplets in the 1.0-2.5 parts per million region [20] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon environments [20] [22]. The carbonyl carbon of the ester group appears around 170-175 parts per million, typical for ester carbonyls [20] [21]. The aromatic carbons produce signals in the 125-140 parts per million region, with the quaternary carbon showing different chemical shifts from the tertiary carbons [20] [22].

Mass spectrometry analysis reveals characteristic fragmentation patterns that support structural identification [23] [24]. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular weight of the compound [25] [26]. The base peak occurs at mass-to-charge ratio 104, representing the phenylethyl cation fragment formed through loss of the hexanoic acid portion [23] [24].

Table 4: Mass Spectrometry Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragment Description |

|---|---|---|

| 104.0 | 99.99 | Phenylethyl cation (C₈H₈⁺) |

| 105.0 | 21.11 | Phenylethyl + H (C₈H₉⁺) |

| 43.0 | 16.75 | Acetyl cation (C₂H₃O⁺) |

| 99.0 | 7.79 | Tropylium ion (C₇H₇⁺) |

| 71.0 | 7.40 | Pentyl cation (C₅H₁₁⁺) |

| 220.15 | Low (molecular ion) | Molecular ion [M+H]⁺ |

Additional fragment ions include the tropylium ion at mass-to-charge ratio 99, formed through rearrangement of the phenylethyl fragment [24] [26]. The acetyl cation at mass-to-charge ratio 43 results from fragmentation within the hexanoic acid chain [23] [25]. These fragmentation patterns are consistent with the proposed molecular structure and provide confirmatory evidence for the compound identification [24] [26].

Table 5: Predicted Collision Cross Section Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.15361 | 153.0 |

| [M+Na]⁺ | 243.13555 | 158.4 |

| [M-H]⁻ | 219.13905 | 155.8 |

| [M+NH₄]⁺ | 238.18015 | 171.4 |

| [M+K]⁺ | 259.10949 | 156.1 |

Conventional Chemical Synthesis

Chemical synthesis represents the most widely employed approach for producing 2-phenylethyl hexanoate, offering reliable methodologies with well-established reaction mechanisms and scalable processes suitable for industrial applications.

Esterification Reaction Mechanisms

The predominant chemical synthesis route involves the direct esterification of hexanoic acid with 2-phenylethanol through the Fischer esterification mechanism [1] [2]. This acid-catalyzed reaction proceeds via a nucleophilic acyl substitution pathway, where the carbonyl carbon of hexanoic acid acts as an electrophile and 2-phenylethanol serves as the nucleophile [1] [3].

The mechanistic pathway comprises six distinct steps. Initial protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl group toward nucleophilic attack [1] [4]. The alcohol subsequently performs nucleophilic addition to the protonated carboxylic acid, forming a tetrahedral intermediate [1]. Proton transfer reactions follow, involving deprotonation of the alcohol hydroxyl group and protonation of the carboxylic acid hydroxyl oxygen [1]. This process creates a favorable leaving group (water), which undergoes elimination to generate the protonated ester [1] [3]. Final deprotonation yields the neutral ester product and regenerates the acid catalyst [1].

The reaction equilibrium strongly influences the conversion efficiency, as the esterification represents a reversible process [1] [2]. Water removal strategies are essential for driving the reaction toward completion, including Dean-Stark distillation, molecular sieves, or azeotropic distillation techniques [1] [5]. Alternative approaches involve employing large excess of alcohol reagent to shift the equilibrium according to Le Chatelier's principle [1] [6].

Research demonstrates that conventional Fischer esterification conditions typically require temperatures between 60-110°C with reaction times spanning 1-10 hours [2] [7]. Under optimized conditions with sulfuric acid catalysis, conversions of 70-95% can be achieved . Para-toluenesulfonic acid serves as an effective alternative catalyst, often providing slightly enhanced yields of 75-95% under similar reaction conditions [2] [5].

Catalytic Optimization Strategies

Significant advances in catalytic systems have emerged to enhance esterification efficiency while addressing environmental and processing concerns associated with conventional homogeneous acid catalysts [9] [10].

Solid acid catalysts represent a major advancement in esterification technology, offering advantages including enhanced selectivity, simplified product purification, and catalyst recyclability [9] [11]. Heteropolyacids demonstrate superior catalytic activity compared to conventional mineral acids, with phosphotungstic acid showing particularly promising results [11]. Under optimized conditions (77°C, ethanol-to-acid molar ratio of 5:1, catalyst loading of 4.0 weight percent, reaction time of 8.3 hours), acid conversion approaches 90% [12].

Magnetic-responsive solid acid catalysts incorporating poly(ionic liquid)s on Fe₃O₄@SiO₂ nanoparticles have shown exceptional performance [9] [10]. These catalysts achieve palmitic acid conversion rates of 94% and 79% with Fe₃O₄@SiO₂-poly(1-vinyl-3-ethylimidazolium phosphotungstate) and Fe₃O₄@SiO₂-poly(1-vinylimidazole-3-propyl sulfonate) nanoparticles respectively, operating at 70°C with 10 weight percent catalyst loading [9]. The magnetic properties facilitate catalyst separation and reuse, with maintained high catalytic activity after five recycle cycles [9].

Ion-exchange resins such as Amberlyst-15 provide effective heterogeneous catalysis for esterification reactions [13]. These solid catalysts typically operate at temperatures of 70-120°C with catalyst loadings of 2.5-10 weight percent, achieving yields of 80-94% [13]. The polymer resin structure provides high surface area and controlled acidity, enabling efficient mass transfer and reaction kinetics [13].

Lewis acid catalysts including scandium(III) triflate offer mild reaction conditions suitable for sensitive substrates [2] [5]. These catalysts typically operate under similar temperature ranges (60-110°C) but may provide enhanced selectivity for specific esterification reactions [2].

Recent innovations in mechanochemical synthesis present environmentally benign alternatives to conventional thermal processes [14]. High-speed ball milling with iodine/potassium hypophosphite systems achieves esterification yields of 45-91% within 20 minutes at room temperature [14]. Alternative mechanochemical approaches using potassium iodide/triethyl phosphite provide yields of 24-85% after 60 minutes of grinding [14]. These solvent-free methodologies eliminate the need for organic solvents and significantly reduce reaction times compared to conventional thermal processes [14].

Process intensification strategies including co-solvent systems have demonstrated enhanced conversion efficiency [15]. Co-solvent techniques using diethyl ether achieve 95% free fatty acid conversion within 75 minutes at 55°C, representing significant improvement over conventional processes [15]. The co-solvent approach facilitates enhanced mass transfer and reaction kinetics while operating at reduced temperatures [15].

Biocatalytic Production

Biocatalytic approaches for 2-phenylethyl hexanoate synthesis offer significant advantages including mild reaction conditions, high selectivity, and environmentally sustainable processes that align with green chemistry principles.

Enzymatic Esterification Pathways

Lipase-catalyzed esterification represents the primary enzymatic approach for producing 2-phenylethyl hexanoate and related aromatic esters [16] [17]. These enzymes demonstrate excellent catalytic efficiency for esterification reactions involving phenylethanol derivatives, providing natural product status that commands premium market value [18] [19].

Kinetic studies reveal that Novozym 435-catalyzed esterification follows an ordered ping-pong bi-bi mechanism without substrate inhibition [16] [20]. Response surface methodology optimization identified temperature as the most critical variable affecting conversion, with optimal conditions determined as 57.8°C, 79 minutes reaction time, and 122.5 mg enzyme loading [16]. Under these conditions, predicted and experimental yields reached 86.4% and 85.4% respectively [16].

Rhizomucor miehei lipase demonstrates high specificity for ethyl hexanoate synthesis through transesterification reactions [21]. Maximum ester synthesis occurs at 0.5 M substrate concentration (equimolar ratio) with optimal temperatures of 45-55°C [21]. The enzyme shows sensitivity to higher temperatures (>60°C) where deactivation occurs [21]. Kinetic parameters indicate Michaelis constants of KM(ester) = 0.0135 M and KM(acid) = 0.08466 M, with maximum reaction velocity of 1.861 μmol min⁻¹ mg⁻¹ enzyme [21].

Pseudomonas cepacia lipase exhibits high enantioselectivity for esterification reactions involving 2-substituted racemic acids [22]. This enzyme demonstrates particular effectiveness for aromatic substrate recognition, with enantioselectivity values ranging from 1.5 to 57 depending on substituent characteristics [22]. The enzyme operates optimally at 40-60°C with reaction times of 6-12 hours, achieving conversions of 80-95% [22].

Novel acyltransferase systems including Mycobacterium smegmatis acyltransferase enable esterification reactions in aqueous media [23] [24]. This enzyme system achieves 99.17% conversion of 2-phenylethanol to 2-phenylethyl acetate within 30 minutes at 40°C using vinyl acetate as acyl donor [23]. The immobilized enzyme demonstrates remarkable selectivity for transesterification over hydrolysis, with selectivity enhancement of 6.33-fold compared to free enzyme [23] [24].

Enzyme immobilization techniques significantly enhance biocatalyst performance and reusability [25] [26]. Tetramethoxysilane gel entrapment increases enzyme selectivity for transesterification reactions while providing mechanical stability for repeated use [23]. Immobilized enzymes typically maintain high activity for 5-10 reaction cycles, substantially reducing production costs [26] [9].

Solvent selection critically influences enzymatic esterification efficiency [25] [27]. Hexane represents the preferred medium for most lipase-catalyzed reactions, providing optimal enzyme conformation and substrate solubility [25] [20]. Co-solvent systems incorporating t-butanol or 2-butanone with hexane dramatically increase esterification yields, with hexane:2-butanone mixtures (85:15 v/v) achieving 83% yield using Novozym 435 [25].

Microbial Biosynthesis Systems

Microbial fermentation provides a complementary biocatalytic approach for producing 2-phenylethanol precursors that can subsequently undergo esterification to form 2-phenylethyl hexanoate [28] [29]. These systems harness natural metabolic pathways in genetically optimized microorganisms.

The Ehrlich pathway represents the primary metabolic route for 2-phenylethanol production in various yeast species [28] [30]. This catabolic pathway converts L-phenylalanine through three enzymatic steps: transamination to phenylpyruvate, decarboxylation to phenylacetaldehyde, and reduction to 2-phenylethanol [28] [31]. Enhanced production occurs when L-phenylalanine serves as the sole nitrogen source, directing metabolic flux through the Ehrlich pathway [30] [32].

Saccharomyces cerevisiae strains demonstrate robust 2-phenylethanol production capabilities [33] [31]. Metabolically engineered strains achieve 2-PE concentrations of 2.6-5.1 g/L under optimized fermentation conditions [33]. Key genetic modifications include overexpression of aromatic amino acid transaminases (ARO8, ARO9), phenylpyruvate decarboxylases (ARO10, PDC variants), and alcohol dehydrogenases (ADH1, ADH2) [33] [31]. Strain RM27 demonstrates exceptional performance, producing 4.02 g/L 2-PE from 6.7 g/L L-phenylalanine with 0.8 mol/mol conversion efficiency [33].

Escherichia coli serves as an effective heterologous host for engineered 2-phenylethanol production pathways [34] [35]. Engineered strains incorporate the complete biosynthetic pathway from glucose, combining enhanced shikimate pathway flux with heterologous Ehrlich pathway enzymes [35]. Strain DG02 produces 1016 mg/L 2-PE from glucose through overexpression of deregulated aroG and pheA genes for phenylpyruvate production, coupled with kdc decarboxylase and yjgB reductase for 2-PE synthesis [35].

Yarrowia lipolytica demonstrates exceptional potential for 2-phenylethanol production through pathway refactoring strategies [36]. Engineered strain po1fk7P achieves 2669.54 mg/L 2-PE production with 0.702 g/g conversion yield from L-phenylalanine [36]. This represents 4.16-fold improvement over wild-type strains through systematic optimization of permeation, transamination, decarboxylation, and reduction modules [36].

Kluyveromyces marxianus exhibits natural capacity for 2-phenylethanol biosynthesis with enhanced tolerance to product inhibition [37]. Strain WUT240 produces 2.59 g/L 2-PE in batch fermentation at 30°C, with continuous culture systems achieving 8.29 g of total 2-PE production over 72 hours [37]. The strain demonstrates complete lactose utilization when grown on whey permeate medium, providing sustainable feedstock utilization [37].

Co-production strategies enable simultaneous synthesis of 2-phenylethanol and 2-phenylethyl acetate through engineered metabolic pathways [34] [38]. Expression of alcohol acetyltransferase ATF1 in E. coli strains facilitates direct esterification of microbially produced 2-phenylethanol [34]. Engineered strains achieve co-production of 268 mg/L 2-phenylethyl acetate and 277 mg/L 2-phenylethanol from L-phenylalanine, representing 65% substrate utilization toward target products [34] [38].

Physical Description

XLogP3

Density

0.969-0.980

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index